An In-depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine (CAS 89793-09-9): Properties, Synthesis, and Reactivity Profile
An In-depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine (CAS 89793-09-9): Properties, Synthesis, and Reactivity Profile
This guide provides a comprehensive technical overview of 2-Chloro-4,6-dimethyl-3-nitropyridine, a functionalized heterocyclic compound. Designed for researchers and development scientists, this document delves into its physicochemical properties, provides a detailed synthesis protocol, explores its core reactivity, and discusses its potential as a strategic building block in medicinal and agricultural chemistry.
Core Compound Identity and Properties
2-Chloro-4,6-dimethyl-3-nitropyridine is a substituted pyridine derivative featuring a unique combination of functional groups that dictate its chemical behavior. The pyridine ring, an electron-deficient aromatic system, is further activated by a strongly electron-withdrawing nitro group and a reactive chloro substituent. This electronic profile makes it a valuable intermediate for introducing the dimethyl-nitropyridine scaffold into more complex molecules.
Physicochemical and Spectroscopic Data
The fundamental properties of the compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
Table 1: Compound Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 89793-09-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][6] |
| Molecular Weight | 186.59 g/mol | [1] |
| IUPAC Name | 2-chloro-4,6-dimethyl-3-nitropyridine | [1] |
| Appearance | Brown solid | [2] |
Table 2: Spectroscopic and Analytical Data
| Technique | Observed Value | Source |
| LC-MS | m/z: 187.1 [M+H]⁺ | [2] |
| Purity (HPLC) | 96% (at 214 nm) | [2] |
| Predicted XlogP | 2.4 | [1] |
| Predicted CCS [M+H]⁺ | 133.8 Ų | [6] |
Synthesis and Purification
The synthesis of 2-Chloro-4,6-dimethyl-3-nitropyridine is efficiently achieved via the chlorination of its corresponding pyridin-2-one precursor. This transformation is a cornerstone of pyridine chemistry, leveraging powerful chlorinating agents to replace the exocyclic oxygen of the more stable pyridone tautomer with a chlorine atom.
Synthetic Rationale
The starting material, 4,6-dimethyl-3-nitropyridin-2(1H)-one, exists in equilibrium with its 2-hydroxypyridine tautomer. The pyridone form is generally favored; however, reaction with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorous trichloride (PCl₃) drives the conversion to the desired 2-chloro derivative. These reagents effectively convert the hydroxyl group (of the minor tautomer) or the amide carbonyl into an excellent leaving group, which is subsequently displaced by a chloride ion.
Detailed Experimental Protocol
The following protocol, adapted from established procedures, outlines a reliable method for the compound's preparation.[2]
Step 1: Reaction Setup
-
To a reaction vessel equipped with a stirrer and reflux condenser, add 4,6-dimethyl-3-nitropyridin-2(1H)-one (1.0 eq, e.g., 9.0 g, 53.5 mmol).
-
In a fume hood, carefully add phosphorous trichloride (PCl₃) to serve as both the reagent and solvent (e.g., 50 mL).
Step 2: Chlorination
-
Heat the stirred mixture to 100 °C.
-
Maintain this temperature for 5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
Step 3: Workup and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess PCl₃ under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM, e.g., 50 mL).
-
Cool the DCM solution to 0 °C in an ice bath.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the aqueous phase becomes neutral to alkaline (pH > 7). This step neutralizes the acidic byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
Step 4: Purification
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Triturate the solid with petroleum ether and collect the product by filtration to afford 2-chloro-4,6-dimethyl-3-nitropyridine as a brown solid (Typical yield: ~90%).[2]
Visualization of Synthesis Workflow
Caption: Synthesis workflow for 2-Chloro-4,6-dimethyl-3-nitropyridine.
Core Reactivity and Mechanistic Insights
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr) . The chlorine atom at the C2 position is highly activated towards displacement by a wide range of nucleophiles. This heightened reactivity is a direct consequence of the electronic properties of the substituted pyridine ring.
Causality of SₙAr Reactivity
Two key structural features synergize to make the C2 carbon exceptionally electrophilic:
-
The Pyridine Nitrogen: The nitrogen atom in the ring is inherently electronegative and withdraws electron density via both induction and resonance, particularly from the ortho (C2, C6) and para (C4) positions.[7]
-
The Ortho-Nitro Group: The nitro group at the C3 position is a powerful electron-withdrawing group. Its proximity to the C2 position strongly enhances the carbon's electrophilicity. Crucially, it provides resonance stabilization to the negatively charged intermediate (the Meisenheimer complex) formed during the SₙAr reaction. This stabilization significantly lowers the activation energy of the reaction, making the substitution kinetically favorable.[8][9]
This dual activation makes the SₙAr reaction on 2-Chloro-4,6-dimethyl-3-nitropyridine a highly reliable and predictable transformation for synthetic chemists.
Visualization of the SₙAr Mechanism
Caption: The SₙAr mechanism on 2-Chloro-4,6-dimethyl-3-nitropyridine.
Potential Applications in Synthetic Programs
While specific applications for this exact CAS number are not extensively documented, its structure is emblematic of a versatile building block. By analogy with related chloronitropyridines, its utility lies in its capacity to serve as a scaffold in the synthesis of high-value compounds.[10][11]
Pharmaceutical and Agrochemical Scaffolding
The compound offers a dual-functional handle for molecular elaboration, making it a powerful tool for creating libraries of novel compounds.
-
C2 Position Chemistry: The chloro group can be displaced by various nucleophiles, including amines, alcohols, and thiols, to install diverse functional groups and build molecular complexity. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[10][11][12]
-
C3 Position Chemistry: The nitro group can be readily reduced to an amino group (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This newly formed amine provides a second reactive site for further functionalization, such as amide bond formation, sulfonylation, or reductive amination, enabling divergent synthesis from a common intermediate.
Visualization of Synthetic Utility
Caption: Divergent synthetic pathways using the title compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
2-Chloro-4,6-dimethyl-3-nitropyridine, CAS 89793-09-9, is a highly functionalized heterocyclic compound whose value lies in its predictable and robust reactivity. The synthetically accessible chloro and nitro groups provide orthogonal handles for molecular elaboration. Its electronic activation towards nucleophilic aromatic substitution makes it a prime candidate for use as an intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for scientists to effectively synthesize, handle, and strategically employ this versatile chemical building block in their research programs.
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